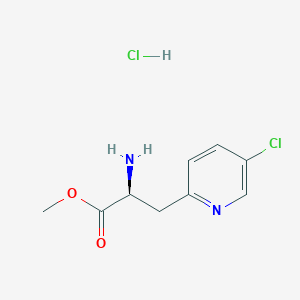![molecular formula C19H23BrN6O3 B2405290 8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione CAS No. 949665-68-3](/img/no-structure.png)
8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione is a useful research compound. Its molecular formula is C19H23BrN6O3 and its molecular weight is 463.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bromophenol Coupling
Research on bromophenols coupled with nucleoside base derivatives, similar in structure to the compound , shows potential applications in natural product chemistry and bioactive compound discovery. One such study involved isolating new bromophenols and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides (Ma et al., 2007).
Fluorescence Properties
The synthesis of specific compounds like phthalimid-3-yl and-4-yl aminoethylenes and pyrroloquinolines, which have similar bromo and methoxyphenyl components, reveals interesting fluorescence properties. These properties are useful in developing fluorescent dyes for various applications (Rangnekar & Rajadhyaksha, 1987).
PET Ligand Synthesis
A compound structurally similar to the one has been synthesized for use as a PET ligand in clinical studies. Although this specific ligand was not successful for its intended purpose, the methodology provides insights into the synthesis of complex organic molecules for medical imaging (Majo et al., 2008).
Antagonist Synthesis
Compounds with similar structural features have been synthesized for potential use as antagonists in drug development. For example, the synthesis of an orally active CCR5 antagonist demonstrates the relevance of such structures in therapeutic applications (Ikemoto et al., 2005).
Propiedades
Número CAS |
949665-68-3 |
|---|---|
Fórmula molecular |
C19H23BrN6O3 |
Peso molecular |
463.336 |
Nombre IUPAC |
8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C19H23BrN6O3/c1-11(2)7-8-26-15-16(25(3)19(28)23-17(15)27)22-18(26)24-21-10-12-9-13(20)5-6-14(12)29-4/h5-6,9-11H,7-8H2,1-4H3,(H,22,24)(H,23,27,28)/b21-10+ |
Clave InChI |
YYAHHFWAAQECFS-UFFVCSGVSA-N |
SMILES |
CC(C)CCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


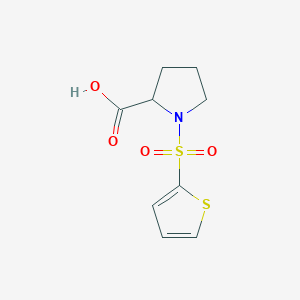
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2405208.png)



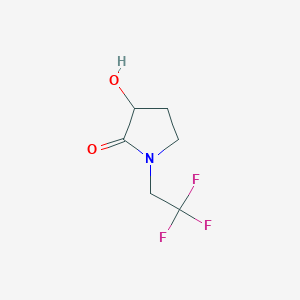
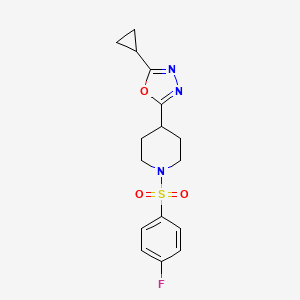
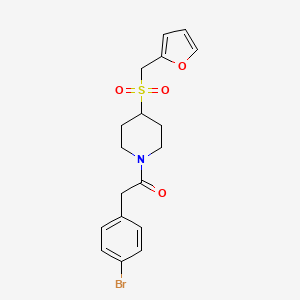
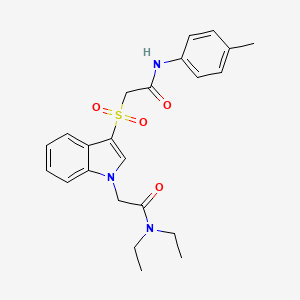
![N-[2-(4-chlorophenyl)-2-oxoethyl]-N'-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfamide](/img/structure/B2405223.png)
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2405225.png)
![7-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2405226.png)

